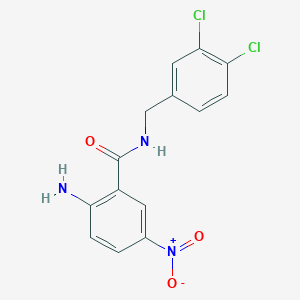

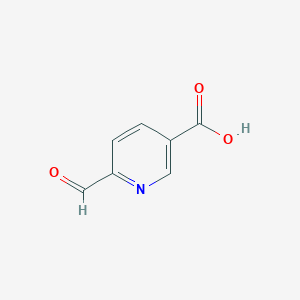

2-amino-N-(3,4-dichlorobenzyl)-5-nitrobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 2-amino-N-(3,4-dichlorobenzyl)-5-nitrobenzamide is a derivative of benzamide with potential biological activity. While the provided papers do not directly discuss this specific compound, they do provide insights into the chemistry of related benzamide derivatives and their biological activities. For instance, benzamide derivatives have been studied for their hypoxia-selective cytotoxicity, antiarrhythmic activity, and interactions with DNA .

Synthesis Analysis

The synthesis of benzamide derivatives often involves multiple steps, including the displacement of halogen groups, reduction of nitro groups, and cyclization reactions. For example, the synthesis of hypoxia-selective cytotoxins involves the displacement of chloro groups with diethanolamine, followed by dimesylation and mesylate displacement with LiCl . Similarly, the synthesis of 2-amino-4-chlorocyanobenzene, a related compound, involves cyanidation, hydrogenation, and reaction with sodium azide to form a tetrazole derivative .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by the presence of amide groups, nitro groups, and various substituents such as chloro or amino groups. Spectroscopic techniques like 1H-NMR, UV-Vis, FT-IR, and FT-Raman, along with X-ray crystallography and DFT calculations, are used to characterize these structures. For instance, studies have shown that the amide unit can function as both a hydrogen bond donor and acceptor, forming strong intermolecular hydrogen bonds .

Chemical Reactions Analysis

Benzamide derivatives undergo various chemical reactions, including enzymatic and radiolytic reductions. The reduction of nitro groups to amines or hydroxylamines is a key reaction, which can significantly alter the cytotoxicity of the compounds. For example, the reduction of 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide leads to the formation of more cytotoxic amino derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The presence of nitro groups and halogen substituents can affect the electron affinity and reduction potential of these compounds. For example, regioisomers of a hypoxia-selective cytotoxin with meta-disposed nitro groups showed different reduction potentials and cytotoxicities compared to ortho or para isomers . Additionally, Ni(II) complexes with 2-aminobenzamide ligands have been characterized by their stoichiometry, non-electrolytic nature, and octahedral geometry .

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

- Synthesis of Isoquinolin-1-ones : 2-amino-N-(3,4-dichlorobenzyl)-5-nitrobenzamide, closely related to 4-methyl- and 4-benzyl-5-aminoisoquinolin-1-ones, has been synthesized using Pd-catalyzed cyclizations, providing insights into its potential utility in the synthesis of water-soluble PARP-1 inhibitors (Dhami et al., 2009).

- Formation of Chlorantraniliprole : The compound is used in a series of reactions, including esterification, reduction, chlorination, and aminolysis, leading to the synthesis of chlorantraniliprole, indicating its role in synthesizing agriculturally significant compounds (Yi-fen et al., 2010).

Bioavailability and Metabolism Studies

- Metabolism and Mutagenicity of GW9662 : The bioavailability and metabolism of 2-chloro-5-nitro-N-phenylbenzamide, a compound structurally similar to 2-amino-N-(3,4-dichlorobenzyl)-5-nitrobenzamide, have been studied. It revealed that its mutagenicity depends on nitroreduction and its systemic circulation is predominantly in the form of its reduced metabolite (Kapetanovic et al., 2012).

Pharmaceutical Applications

- Antiarrhythmic Activity : Derivatives of N-[2-(1-adamantylamino)-2-oxoethyl]-N-(ω-aminoalkyl)nitrobenzamides, structurally related to 2-amino-N-(3,4-dichlorobenzyl)-5-nitrobenzamide, have been synthesized and studied for their antiarrhythmic activities, indicating potential in cardiac therapeutics (Likhosherstov et al., 2014).

Safety And Hazards

This involves a description of how to safely handle and store the compound, as well as the risks associated with exposure to the compound.

Orientations Futures

This involves a discussion of potential future research directions, such as new reactions that the compound could undergo, or new applications for the compound in fields like medicine or materials science.

I hope this helps! If you have any other questions, feel free to ask.

Propriétés

IUPAC Name |

2-amino-N-[(3,4-dichlorophenyl)methyl]-5-nitrobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2N3O3/c15-11-3-1-8(5-12(11)16)7-18-14(20)10-6-9(19(21)22)2-4-13(10)17/h1-6H,7,17H2,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAQJCULNKULRGE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CNC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50625843 |

Source

|

| Record name | 2-Amino-N-[(3,4-dichlorophenyl)methyl]-5-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-(3,4-dichlorobenzyl)-5-nitrobenzamide | |

CAS RN |

247569-82-0 |

Source

|

| Record name | 2-Amino-N-[(3,4-dichlorophenyl)methyl]-5-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine-3-carbaldehyde](/img/structure/B1344146.png)